2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-

Catalog No.
S13077120
CAS No.
650596-62-6
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-

CAS Number

650596-62-6

Product Name

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-

IUPAC Name

ethyl (5S)-5-hydroxyhex-2-ynoate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3/t7-/m0/s1

InChI Key

VJBNHZOVAIXADR-ZETCQYMHSA-N

Canonical SMILES

CCOC(=O)C#CCC(C)O

Isomeric SMILES

CCOC(=O)C#CC[C@H](C)O

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is a chemical compound with the molecular formula C8H12O3C_8H_{12}O_3 and a molecular weight of approximately 156.181 g/mol. This compound is characterized by the presence of a hydroxyl group and an ethyl ester functional group in its structure, which contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. Its specific stereochemistry, indicated by the (5S) designation, suggests that it has a particular spatial arrangement of atoms that may influence its biological activity and interactions with other molecules.

The chemical behavior of 2-Hexynoic acid, 5-hydroxy-, ethyl ester can be understood through various reactions:

  • Esterification: This compound can undergo esterification reactions where it reacts with alcohols to form different esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-hexynoic acid and ethanol.
  • Reduction: The hydroxyl group can be reduced to form an alkane or further functionalized to yield other derivatives.

These reactions are significant for modifying the compound for specific applications or studying its reactivity in biological systems.

While specific studies on the biological activity of 2-Hexynoic acid, 5-hydroxy-, ethyl ester may be limited, compounds with similar structures often exhibit varied biological properties. For instance, fatty acids and their derivatives are known to influence metabolic pathways and can act as signaling molecules in biological systems. The presence of the hydroxyl group may enhance its interaction with biological targets, potentially leading to antimicrobial or anti-inflammatory effects.

The synthesis of 2-Hexynoic acid, 5-hydroxy-, ethyl ester can be achieved through several methods:

  • Direct Esterification: Reacting 2-Hexynoic acid with ethanol in the presence of an acid catalyst.
  • Multi-step Synthesis: Starting from simpler precursors like hexynoic acid derivatives, followed by functionalization steps such as hydroxylation and subsequent esterification.

For example, one method involves the reaction of hex-5-ynoic acid with ethanol under acidic conditions to yield the ethyl ester directly.

The applications of 2-Hexynoic acid, 5-hydroxy-, ethyl ester are diverse:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Its unique structure may allow it to be used in creating polymers or coatings with specific properties.
  • Research: It can be utilized in studies involving fatty acids and their derivatives to explore their roles in biological systems.

Interaction studies involving 2-Hexynoic acid, 5-hydroxy-, ethyl ester may focus on its binding affinity to various biological targets or its metabolic pathways. Understanding how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses or safety profile.

For instance, studies on related compounds have shown that structural modifications can significantly impact pharmacokinetics and pharmacodynamics, suggesting that similar investigations for this ester could yield valuable information.

Several compounds share structural features with 2-Hexynoic acid, 5-hydroxy-, ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Hexynoic AcidC6H10O2C_6H_{10}O_2Simple carboxylic acid without hydroxyl or ester groups
Ethyl HexanoateC8H16O2C_8H_{16}O_2Ester derived from hexanoic acid
5-Hydroxyhexanoic AcidC6H12O3C_6H_{12}O_3Hydroxylated fatty acid without ethyl group

Uniqueness

2-Hexynoic acid, 5-hydroxy-, ethyl ester is unique due to its combination of a terminal alkyne functionality with a hydroxyl group and an ethyl ester. This combination allows for distinct reactivity patterns not found in simpler fatty acids or esters. The presence of both functional groups may enhance solubility and reactivity in biological systems compared to other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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